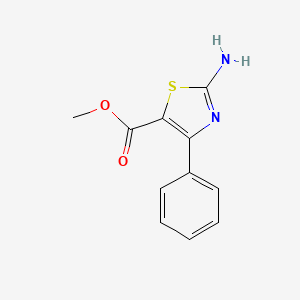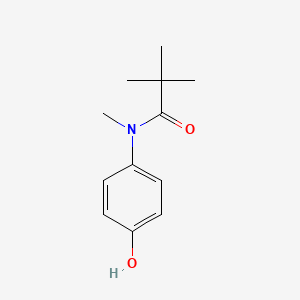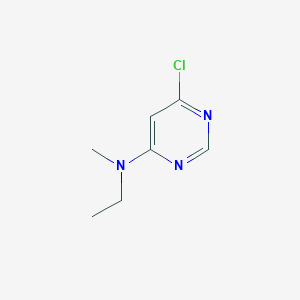
Methyl 2-amino-4-phenylthiazole-5-carboxylate
Übersicht
Beschreibung
“Methyl 2-amino-4-phenylthiazole-5-carboxylate” is a chemical compound with the CAS number 893652-36-3 . It has a molecular weight of 234.28 and its IUPAC name is methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 442.5±33.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C and the enthalpy of vaporization is 70.0±3.0 kJ/mol . The flash point is 221.4±25.4 °C . The index of refraction is 1.632 and the molar refractivity is 63.3±0.3 cm³ . It has 4 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Methyl 2-amino-4-phenylthiazole-5-carboxylate: has been studied for its potential as an antimicrobial agent. Thiazole derivatives have shown effectiveness against a range of microbial strains. For instance, compounds with the thiazole moiety have been tested against bacteria such as Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and fungi like Candida albicans and Aspergillus niger . The structural variability of thiazoles allows for the synthesis of compounds with targeted antimicrobial properties.
Anticancer Properties
Thiazole compounds, including Methyl 2-amino-4-phenylthiazole-5-carboxylate , are being explored for their anticancer properties. The thiazole ring is a common feature in many cytotoxic agents, and modifications to the ring can lead to compounds with potential antitumor activities . Research is ongoing to understand the mechanisms by which these compounds act and to develop thiazole-based drugs that can target cancer cells effectively.
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new pain relief medications. These compounds can interfere with inflammatory pathways, providing relief from chronic inflammatory conditions . Additionally, their analgesic properties are being investigated to create drugs that can alleviate pain without the side effects associated with traditional painkillers.
Antiviral Applications
Thiazole derivatives have shown promise in the field of antiviral research. Studies have indicated that certain thiazole compounds can inhibit the activity of viral components, thereby preventing the replication of viruses . This application is particularly relevant in the search for treatments for diseases caused by viruses that are resistant to current medications.
Neuroprotective Potential
The neuroprotective potential of thiazole derivatives is another area of interest. These compounds may play a role in protecting nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases . By modulating various biological pathways, thiazole-based compounds could help in the development of drugs aimed at conditions like Alzheimer’s and Parkinson’s disease.
Antidiabetic Activity
Thiazole derivatives, including Methyl 2-amino-4-phenylthiazole-5-carboxylate , are being researched for their antidiabetic activity. These compounds may affect the metabolic processes related to diabetes and could lead to new therapies for managing blood sugar levels . The goal is to find thiazole-based compounds that can provide effective glycemic control with minimal side effects.
Antioxidant Properties
The antioxidant properties of thiazole compounds are significant because they can neutralize free radicals, which are harmful to cells. This activity is beneficial in preventing oxidative stress-related diseases and is being explored for its therapeutic potential .
Antitubercular and Anti-Plasmodial Activities
Thiazole derivatives are also being studied for their antitubercular and anti-plasmodial activities. These compounds have shown effectiveness against the bacteria that cause tuberculosis and the parasites responsible for malaria . Developing new drugs based on thiazole chemistry could be crucial in combating these global health challenges.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as 2-aminothiazole derivatives, have been found to interact with a wide range of targets, including various enzymes and receptors involved in cancer progression .
Mode of Action
It’s worth noting that other 2-aminothiazole derivatives have been found to interact with their targets in a way that inhibits their function, leading to the suppression of disease progression .
Biochemical Pathways
Similar compounds have been found to affect a variety of pathways related to cell proliferation, apoptosis, and other cellular processes .
Result of Action
Similar compounds have been found to induce cell death in various cancer cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUUPHRYZQKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652907 | |
| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-phenylthiazole-5-carboxylate | |
CAS RN |
893652-36-3 | |
| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![[5-(1-Pyrrolidinylsulfonyl)-2-furyl]methanamine](/img/structure/B1460771.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)
![4-Chloro-6-ethyl-2-(methylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B1460775.png)

![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)